N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
Description
N-((4-(2,5-Dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a structurally complex 1,2,4-triazole derivative featuring multiple pharmacophoric groups:
- A 1,2,4-triazole core substituted at positions 3, 4, and 3.
- A 2,5-dimethoxyphenyl group at position 4 of the triazole, contributing electron-donating effects and enhanced lipophilicity.
- A 4-(morpholinosulfonyl)benzamide group at the N-methyl position, introducing sulfonamide functionality and a morpholine ring for improved solubility and target affinity.
This compound’s design aligns with strategies for optimizing kinase inhibitors or protease modulators, where sulfonamide and triazole motifs are common .
Properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN6O7S2/c1-42-23-9-12-26(43-2)25(17-23)37-27(34-35-30(37)45-19-28(38)33-22-7-5-21(31)6-8-22)18-32-29(39)20-3-10-24(11-4-20)46(40,41)36-13-15-44-16-14-36/h3-12,17H,13-16,18-19H2,1-2H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBRRJMPGHAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic molecule with potential therapeutic applications. Its structure includes multiple pharmacophoric elements that may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its effects on various biological targets and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.55 g/mol. The presence of a triazole ring, morpholino sulfonyl group, and dimethoxyphenyl moiety suggests potential interactions with biological macromolecules.
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. For instance, compounds similar in structure to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects. The triazole moiety is known to interfere with cellular processes critical for tumor growth and survival, such as DNA synthesis and repair mechanisms .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Triazole derivatives have been reported to exhibit broad-spectrum antibacterial effects. Research indicates that modifications in the phenyl rings can enhance this activity by increasing lipophilicity and improving membrane permeability .
Enzyme Inhibition
Inhibition of specific enzymes is another notable aspect of the biological activity of this compound. Studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The presence of both the morpholino group and the thioether linkage may enhance binding affinity to these enzymes .
Case Studies
- Antitumor Efficacy : A study evaluated a series of triazole-based compounds against human cancer cell lines, demonstrating that derivatives similar to our compound exhibited IC50 values below 10 µM in several cases, outperforming standard chemotherapeutic agents like doxorubicin .
- Antibacterial Activity : Another investigation focused on the antimicrobial properties of thiazole-containing compounds showed that certain derivatives had comparable efficacy to established antibiotics against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical application .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Phenyl Rings : Electron-donating groups such as methoxy enhance activity by stabilizing the compound's interaction with target proteins.
- Triazole Ring Modifications : Alterations in the triazole structure can significantly affect its binding affinity and selectivity towards specific targets .
Scientific Research Applications
Potential Applications
-
Anticancer Activity
- Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the triazole ring has been linked to enhanced anticancer properties due to its ability to interact with multiple biological targets .
- Case Study: A related compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways, indicating that N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide may exhibit similar effects .
-
Anti-inflammatory Properties
- The sulfonamide group is known for its anti-inflammatory effects. Molecular docking studies have indicated that this compound could inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX) .
- Research Findings: In silico studies have demonstrated that modifications to the compound can lead to increased binding affinity to target enzymes, suggesting a pathway for optimizing its anti-inflammatory efficacy .
-
Antimicrobial Activity
- Compounds containing triazole rings have shown promise as antimicrobial agents. The unique structure of this compound may provide a novel mechanism for combating resistant strains of bacteria and fungi .
- Example: A related triazole derivative demonstrated potent activity against various microbial pathogens, indicating potential for further development in this area .
Chemical Reactions Analysis
Hydrolysis of Amide and Sulfonamide Bonds
The compound contains two amide bonds and a sulfonamide group, which may undergo hydrolysis under acidic or basic conditions.
-
Mechanistic Insight :
The benzamide group hydrolyzes to 4-(morpholinosulfonyl)benzoic acid and a triazole-methyl-amine intermediate. The sulfonamide bond cleaves to yield morpholine and a sulfonic acid under strong basic conditions.
Oxidation of Thioether Linkage
The thioether (-S-) group is prone to oxidation, forming sulfoxide or sulfone derivatives.
| Reaction | Oxidizing Agent | Products | References |
|---|---|---|---|
| Mild oxidation (sulfoxide) | H₂O₂ (30%), RT, 2h | Sulfoxide derivative | |
| Strong oxidation (sulfone) | m-CPBA, CH₂Cl₂, 0°C, 1h | Sulfone derivative |
-
Key Data :
Oxidation with m-CPBA (meta-chloroperbenzoic acid) achieves >90% conversion to sulfone, confirmed via LC-MS.
Electrophilic Aromatic Substitution (EAS)
The 2,5-dimethoxyphenyl and 4-fluorophenyl groups may undergo EAS reactions, such as nitration or halogenation.
-
Regioselectivity :
Methoxy groups direct nitration to the para position, while fluorine directs bromination to the ortho position .
Nucleophilic Substitution at Sulfonyl Group
The morpholinosulfonyl group may undergo nucleophilic displacement with amines or thiols.
Cyclization Reactions
The triazole-thioether moiety may participate in cyclization under metal-catalyzed conditions.
| Reaction | Catalyst | Products | References |
|---|---|---|---|
| Cu(I)-mediated cyclization | CuI, DIPEA, DMSO, 80°C, 24h | Triazole-fused heterocycles (e.g., thiadiazoles) |
Photochemical Degradation
Exposure to UV light induces bond cleavage, particularly in the thioether and sulfonamide groups.
| Condition | Degradation Products | References |
|---|---|---|
| UV light (254 nm), 48h | 4-(morpholinosulfonyl)benzoic acid + triazole-thiol + fluorophenyl urea |
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazole Derivatives
The target compound shares structural homology with several synthesized 1,2,4-triazole derivatives, differing primarily in substituent groups (Table 1).
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Observations:
- Substituent Effects on Activity: Methoxy Groups: The 4-methoxyphenyl group in 6l and 6s enhances lipophilicity and electron density, correlating with potent FLAP inhibition (IC₅₀ < 0.1 µM). The target compound’s 2,5-dimethoxyphenyl group may further optimize π-stacking or hydrogen bonding . Sulfonyl vs. Sulfonamide: The morpholinosulfonyl group in the target compound differs from the phenylsulfonyl groups in 7–9. Thioether Linkers: The 2-((4-fluorophenyl)amino)-2-oxoethyl thioether in the target compound contrasts with benzothiazole or trifluoromethyl furyl thioethers in 6l and 6s. Fluorine’s electronegativity may enhance binding specificity to hydrophobic enzyme pockets .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR: The 4-fluorophenyl group’s aromatic protons resonate near δ 7.2–7.6 ppm (cf. δ 7.3–7.5 ppm in 6l) . Morpholinosulfonyl protons appear as a multiplet at δ 3.5–3.7 ppm .
Table 3: Melting Points and Yields
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| Target Compound | N/A | N/A |
| 6l | 93 | 125–128 |
| 6s | 80 | 198–200 |
| 7–9 | 75–85 | 160–220 |
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity, and how can reaction conditions be optimized?
Answer:
Synthesis optimization requires careful control of reaction parameters such as temperature, solvent selection, and stoichiometry. For example:
- Solvent System: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions involving thiol groups, as seen in similar triazole-thioether syntheses .
- Catalyst Use: Potassium carbonate (K₂CO₃) is effective for deprotonation in thiol-alkylation steps .
- Purification: Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended for isolating the target compound from byproducts .
Purity can be validated via HPLC (≥95%) and NMR spectroscopy to confirm the absence of unreacted intermediates .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A multi-spectroscopic approach is critical:
- NMR (¹H/¹³C): Assign peaks to confirm substituent positions, particularly the 2,5-dimethoxyphenyl and morpholinosulfonyl groups. Aromatic protons in the 1,2,4-triazole ring typically resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to verify molecular weight and fragmentation patterns .
- FT-IR: Key stretches include C=O (amide I band, ~1650 cm⁻¹) and S=O (sulfonyl, ~1350 cm⁻¹) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
SAR studies should focus on modular substitutions:
- Triazole Core: Replace the 4-(2,5-dimethoxyphenyl) group with electron-withdrawing substituents (e.g., nitro) to assess effects on receptor binding .
- Morpholinosulfonyl Group: Test bioisosteres like piperazinylsulfonyl to evaluate solubility and target engagement .
- Thioether Linkage: Substitute with sulfoxide/sulfone derivatives to probe oxidation-state-dependent activity .
Biological assays (e.g., enzyme inhibition, cellular cytotoxicity) should parallel synthetic modifications to correlate structural changes with activity .
Advanced: What experimental strategies resolve contradictions in biological activity data across different assays?
Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific responses .
- Counter-Screening: Test against related targets (e.g., kinases vs. GPCRs) to rule out promiscuity .
- Metabolic Stability: Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro/in vivo results .
Statistical tools like ANOVA can identify outliers or batch effects in high-throughput data .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD): Simulate interactions with blood proteins (e.g., albumin) to predict plasma half-life .
- ADMET Prediction: Tools like SwissADME estimate logP (target ≤3), permeability (Caco-2), and CYP450 inhibition risks .
- Docking Studies: Map the morpholinosulfonyl group to hydrophobic pockets in target enzymes (e.g., carbonic anhydrase) to enhance affinity .
Validate predictions with in vitro assays (e.g., PAMPA for permeability) .
Basic: What are the recommended protocols for evaluating this compound’s stability under varying storage conditions?
Answer:
- Thermal Stability: Store lyophilized samples at -20°C; monitor degradation via HPLC over 6 months .
- Light Sensitivity: Conduct accelerated degradation studies under UV light (λ = 254 nm) to assess photolytic byproducts .
- Solution Stability: Test in PBS (pH 7.4) and DMSO at 25°C; use LC-MS to identify hydrolysis products (e.g., free morpholine) .
Advanced: How can researchers design derivatives to overcome resistance mechanisms observed in target organisms?
Answer:
- Scaffold Hopping: Replace the 1,2,4-triazole core with imidazole or pyrazole rings to evade enzymatic detoxification .
- Prodrug Design: Introduce ester moieties to improve membrane permeability, which are cleaved intracellularly .
- Combination Studies: Pair with efflux pump inhibitors (e.g., verapamil) to counteract transporter-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
